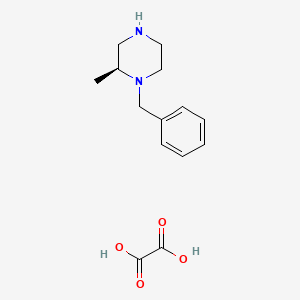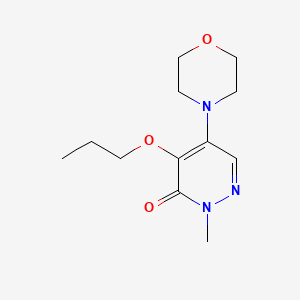
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a methyl group at the second position, a morpholino group at the fifth position, and a propoxy group at the fourth position. It is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, morpholino, and propoxy groups can be achieved through nucleophilic substitution reactions. For instance, the methyl group can be introduced via alkylation using methyl iodide, while the morpholino and propoxy groups can be introduced through nucleophilic substitution reactions using morpholine and propyl bromide, respectively.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysts and Solvents: The use of appropriate catalysts and solvents can enhance reaction efficiency and selectivity. Common solvents include ethanol, methanol, and dichloromethane, while catalysts such as palladium or copper may be used to facilitate specific reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinone derivatives.
Applications De Recherche Scientifique
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, and antipyretic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-propoxy-3(2H)-pyridazinone: Lacks the morpholino group, which may result in different biological activity and chemical properties.
5-Morpholino-4-propoxy-3(2H)-pyridazinone: Lacks the methyl group, which may affect its pharmacokinetic and pharmacodynamic properties.
2-Methyl-5-morpholino-3(2H)-pyridazinone: Lacks the propoxy group, which may influence its solubility and reactivity.
Uniqueness
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone is unique due to the presence of all three substituents (methyl, morpholino, and propoxy groups) on the pyridazinone ring. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
51659-94-0 |
|---|---|
Formule moléculaire |
C12H19N3O3 |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
2-methyl-5-morpholin-4-yl-4-propoxypyridazin-3-one |
InChI |
InChI=1S/C12H19N3O3/c1-3-6-18-11-10(9-13-14(2)12(11)16)15-4-7-17-8-5-15/h9H,3-8H2,1-2H3 |
Clé InChI |
FTOCJMMRNZYPTP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=NN(C1=O)C)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
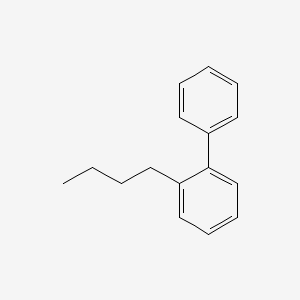
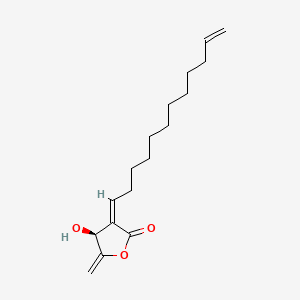

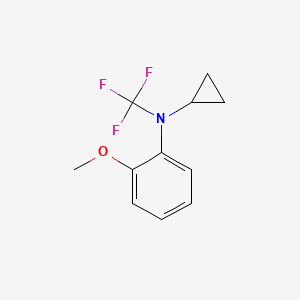
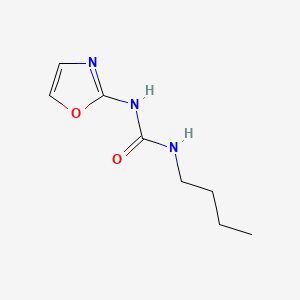
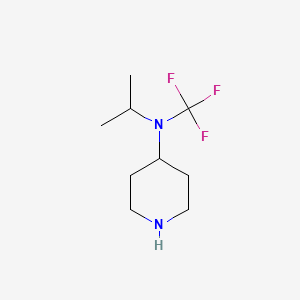
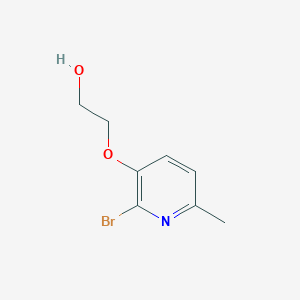
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
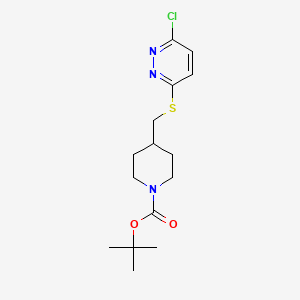
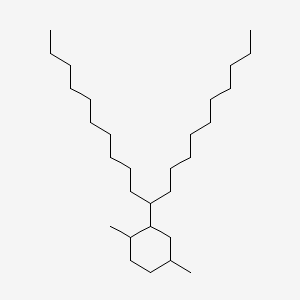
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
